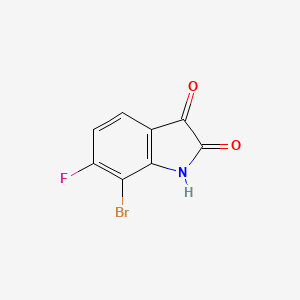

7-Bromo-6-fluoroisatin

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrFNO2 |

|---|---|

Molecular Weight |

244.02 g/mol |

IUPAC Name |

7-bromo-6-fluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

InChI Key |

HLRFAZBLFUIJGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 6 Fluoroisatin

Reactivity at the Isatin (B1672199) Core: N1 and Carbonyl Positions

The isatin core possesses two primary sites of reactivity: the nitrogen atom at the 1-position (N1) and the ketone carbonyl group at the 3-position (C3). The N-H proton is acidic, facilitating deprotonation and subsequent functionalization, while the C3-carbonyl is highly electrophilic and susceptible to a variety of nucleophilic attacks.

N-Alkylation, N-Arylation, and N-Acylation Reactions

The nitrogen atom (N1) of the isatin ring behaves as an amide and its proton can be readily removed by a base. This deprotonation generates a nucleophilic anion that can react with various electrophiles, leading to N-substituted derivatives. mdpi.com This N-functionalization is often a crucial first step in synthetic pathways as it can modify the molecule's solubility, steric profile, and biological activity, while also protecting the N-H group from participating in subsequent reactions. nih.gov

N-Alkylation: This is typically achieved by treating 7-bromo-6-fluoroisatin with an alkyl halide (such as alkyl bromides or iodides) in the presence of a base. mdpi.com Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). mdpi.comnih.gov The use of potassium iodide can promote the reaction with alkyl chlorides or bromides. mdpi.com Microwave-assisted methods have also been shown to accelerate this reaction significantly. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position is more challenging due to the lower reactivity of aryl halides. However, methods have been developed, such as copper-catalyzed cross-coupling reactions. For instance, isatins can be N-arylated using triaryl bismuth reagents in the presence of copper catalysts. google.comgoogle.com Another approach involves the use of aryl triflates with palladium catalysts, though this is more commonly applied to amino acid esters. acs.org

N-Acylation: Acylation of the N1 position is readily accomplished using acylating agents like acid chlorides or anhydrides. mdpi.comscientific.net The reaction often proceeds under basic conditions or can be catalyzed by an acid. For example, refluxing isatin with acetic anhydride (B1165640) leads to the corresponding N-acetylisatin. researchgate.net This reaction chemoselectively targets the N1 position due to the higher nucleophilicity of the amide nitrogen compared to the C3-keto group. researchgate.net

Table 1: Representative N-Functionalization Reactions of the Isatin Core

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | N-Alkyl-7-bromo-6-fluoroisatin |

| N-Arylation | Triaryl bismuth, Cu catalyst | N-Aryl-7-bromo-6-fluoroisatin |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl-7-bromo-6-fluoroisatin |

Nucleophilic Addition Reactions at the C3 Carbonyl Group

The C3-carbonyl group of the isatin ring is a ketone flanked by an amide and an aromatic ring, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov These reactions are fundamental to constructing 3-substituted-3-hydroxyoxindole derivatives, which are valuable synthetic intermediates.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) readily add to the C3-keto group to form tertiary alcohols after acidic workup. acs.orgmasterorganicchemistry.comresearchgate.net The reaction must be carefully controlled, as N-unsubstituted isatins can be deprotonated by the organometallic reagent. Therefore, N-alkylation is often performed prior to this step. nih.gov

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc metal to generate an organozinc nucleophile (a Reformatsky enolate). wikipedia.orgnrochemistry.com This enolate adds to the C3-carbonyl of N-alkylated isatins to yield 3-(carboxymethyl)-3-hydroxyoxindole derivatives. beilstein-journals.orgacs.org Studies have shown that N-alkylisatins undergo this reaction, whereas unsubstituted isatin itself is unreactive under typical conditions. acs.orgacs.org

Table 2: Examples of Nucleophilic Addition at the C3-Carbonyl

| Reaction Name | Nucleophile Source | Reagents | Product |

| Grignard Reaction | Grignard Reagent (RMgX) | 1. RMgX, THF2. H₃O⁺ | 3-Alkyl/Aryl-3-hydroxy-7-bromo-6-fluorooxindole |

| Reformatsky Reaction | Zinc Enolate | 1. BrCH₂CO₂Et, Zn, THF2. H₃O⁺ | Ethyl 2-(3-hydroxy-7-bromo-6-fluoro-2-oxoindolin-3-yl)acetate |

Condensation Reactions with Primary Amines and Hydrazines

The C3-carbonyl group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles, a reaction that is central to the synthesis of a vast number of biologically active isatin derivatives. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or related functional group).

Schiff bases, or imines, are formed by the condensation of this compound with primary amines (R-NH₂). The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol (B145695) with heating to facilitate the removal of water. The resulting Schiff bases are versatile intermediates themselves and are known to possess a wide range of pharmacological activities.

When the nitrogen nucleophile is a hydrazine (B178648) (R-NHNH₂) or a thiosemicarbazide (B42300) (NH₂NHC(=S)NHR), the condensation products are hydrazones and thiosemicarbazones, respectively. These derivatives have been extensively studied due to their potent biological activities. The synthesis is analogous to Schiff base formation, involving the reaction of this compound with the appropriate hydrazine or thiosemicarbazide, usually in refluxing ethanol with an acid catalyst.

Table 3: Condensation Reactions at the C3-Position

| Nucleophile | Product Class | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | 7-Bromo-6-fluoro-3-(arylimino)indolin-2-one |

| Hydrazine (H₂N-NH₂) | Hydrazone | 3-(Hydrazono)-7-bromo-6-fluoroindolin-2-one |

| Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | 2-(7-Bromo-6-fluoro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of this compound is subject to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization of the aromatic core. The outcome of these reactions is governed by the electronic nature and directing effects of the existing substituents: the fluorine at C6, the bromine at C7, and the electron-withdrawing pyrrole-2,3-dione ring.

Electrophilic Aromatic Substitution (EAS): The isatin ring system as a whole is strongly deactivating due to the two carbonyl groups, which withdraw electron density from the benzene ring. lumenlearning.com Both fluorine and bromine are also deactivating substituents via induction but are ortho-, para-directing due to resonance. unizin.org The acyl group of the isatin core is a meta-director. wikipedia.org Considering these competing effects:

Reactivity: The ring is significantly deactivated, meaning that harsh conditions (strong electrophiles and catalysts) are generally required for electrophilic substitution. masterorganicchemistry.comyoutube.com

Regioselectivity: The directing effects must be considered. The acyl group directs incoming electrophiles to the C5 position. The C6-fluoro group directs to the (unsubstituted) C5 position (ortho) and the C7-bromo directs to the C5 position (ortho). Therefore, all substituents strongly favor substitution at the C5 position, making it the most probable site for electrophilic attack. unizin.orgchemistrytalk.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient and bear a good leaving group can undergo nucleophilic aromatic substitution. wikipedia.org The this compound ring is highly activated for SNAr due to the presence of the strongly electron-withdrawing isatin core and two halogen leaving groups. libretexts.orgmasterorganicchemistry.com

Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com Due to its high electronegativity, fluorine is a better activator for nucleophilic attack than bromine, making the C-F bond more polarized and the carbon more electrophilic. Consequently, in many SNAr reactions, fluoride (B91410) is a better leaving group than bromide, a trend opposite to that seen in SN1/SN2 reactions. libretexts.orgmasterorganicchemistry.comyoutube.com Therefore, a nucleophile is most likely to displace the fluorine at the C6 position. However, displacement of the bromine at C7 is also possible, particularly with certain nucleophiles or under specific reaction conditions. nih.govnih.govnih.gov

Table 4: Predicted Aromatic Substitution Reactions

| Reaction Type | Key Features | Predicted Site of Reaction |

| Electrophilic Aromatic Substitution (EAS) | Deactivated ring, requires strong electrophile. All substituents direct to C5. | C5 |

| Nucleophilic Aromatic Substitution (SNAr) | Activated ring, good leaving groups (F, Br). F is typically a better leaving group in SNAr. | Primarily C6 (displacement of F), possibly C7 (displacement of Br) |

Redox Chemistry of this compound

The redox behavior of isatin and its derivatives is a critical aspect of their chemical reactivity, influencing their synthetic applications and biological activities. The electrochemical properties of halogenated isatins have been investigated, revealing complex, pH-dependent mechanisms. researchgate.netresearchgate.net For this compound, the redox chemistry is dictated by its three key functional components: the C3-carbonyl group, the electron-rich aromatic ring, and the carbon-halogen bonds.

The reduction of halogen-substituted isatins typically occurs in a two-step process that is dependent on pH. researchgate.net The initial step is often the reversible reduction of the carbon-halogen bond, followed by the irreversible cleavage of the carbonyl group at the C3 position of the heterocyclic ring. researchgate.netresearchgate.net The presence of both bromo and fluoro substituents on the benzene ring of this compound introduces different redox processes compared to unsubstituted isatin. researchgate.net Common laboratory reducing agents, such as sodium borohydride, are typically used for the selective reduction of the C3-keto group to a hydroxyl group, yielding the corresponding 3-hydroxy-2-oxindole derivative. youtube.com

The oxidation of isatin derivatives bearing a single halogen at the C5 or C7 position is generally an irreversible, pH-dependent process that proceeds through multiple charge transfer reactions. researchgate.net This process can initiate on the benzene ring, leading to hydroxylation and subsequent oxidation to form para- or ortho-quinone derivatives, which may then polymerize. researchgate.net The oxidation of dihalogenated isatins is also irreversible and tends to occur at more positive potentials. researchgate.net The oxidation of the isatin core can also be achieved using reagents like hydrogen peroxide in a Baeyer–Villiger oxidation to yield the corresponding isatoic anhydride. wikipedia.org

Table 1: Predicted Redox Reactions of this compound

| Reaction Type | Reagent/Condition | Predicted Product | Key Transformation |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 7-Bromo-6-fluoro-3-hydroxyindolin-2-one | C3-Ketone → C3-Hydroxyl |

| Reduction | Electrochemical (Cathodic) | Products of C-Br/C-F bond reduction and/or C3-carbonyl cleavage | Reduction of C-X bonds and C=O group |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 6-Bromo-5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (Isatoic Anhydride derivative) | Baeyer-Villiger Oxidation |

| Oxidation | Electrochemical (Anodic) | Quinone-like derivatives and polymeric products | Oxidation of the aromatic ring |

This compound as a Building Block in Complex Molecule Synthesis

This compound is a versatile heterocyclic building block for the synthesis of complex molecules, particularly those with pharmaceutical potential. nih.gov Its utility stems from the multiple reactive sites within its structure. The electrophilic C3-carbonyl group readily participates in nucleophilic additions, condensations, and cycloaddition reactions. wikipedia.org The N-H proton is acidic and can be easily substituted, allowing for further functionalization. The presence of the bromine and fluorine atoms on the aromatic ring not only modulates the electronic properties and biological activity of the resulting molecules but also provides synthetic handles for cross-coupling reactions. This combination of features makes this compound an attractive starting material for generating diverse molecular scaffolds.

Construction of Spiro-Fused Cyclic Frameworks

A prominent application of isatin derivatives, including this compound, is in the synthesis of spirooxindoles, a class of compounds with significant biological activities. nih.govresearchgate.net The most powerful and widely used method for this construction is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.govccspublishing.org.cn

This reaction typically involves three components in a one-pot synthesis: the isatin, an α-amino acid (such as L-proline or sarcosine), and a dipolarophile (an electron-deficient alkene). acs.orgnih.gov The isatin and the α-amino acid react in situ via decarboxylative condensation to generate a highly reactive intermediate known as an azomethine ylide. nih.govnih.gov This 1,3-dipole is then trapped by the dipolarophile to afford the desired spiro-fused heterocyclic system, often with high regio- and stereoselectivity. nih.govacs.org The electron-withdrawing nature of the fluorine and bromine substituents in this compound is expected to enhance the electrophilicity of the C3-carbonyl, facilitating the initial formation of the azomethine ylide. Studies have shown that bromo-substitution on the isatin ring is well-tolerated in these multicomponent reactions. nih.gov

Table 2: Representative [3+2] Cycloaddition for Spirooxindole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 (Dipolarophile) | Product Class | Reaction Type |

|---|---|---|---|---|

| This compound | L-Proline | (E)-Chalcone | Spiro[indoline-3,3'-pyrrolizidine] | 1,3-Dipolar Cycloaddition |

| This compound | Sarcosine | N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition |

Hybrid Molecule Design and Synthesis

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a modern approach in drug discovery to develop agents with enhanced efficacy or multi-target activity. nih.govpensoft.net The isatin scaffold is a popular component in the design of such hybrid molecules due to its broad biological profile and synthetic tractability. tandfonline.com this compound serves as an ideal starting point for creating novel hybrids.

A common synthetic route involves the condensation of the C3-carbonyl group of this compound with a molecule containing a primary amine or hydrazine functional group. nih.govnih.gov For instance, reacting this compound with a hydrazide derivative of another bioactive compound (e.g., a known antibacterial or anticancer agent) results in the formation of an isatin-hydrazone hybrid. pensoft.net This linkage connects the two pharmacophores into a single molecular entity.

Another sophisticated strategy employs Huisgen's 1,3-dipolar cycloaddition, a "click chemistry" reaction. researchgate.net In this approach, the nitrogen of this compound is first functionalized with an alkyne group (e.g., N-propargylation). This N-alkynyl isatin derivative can then be reacted with a second molecule that has been functionalized with an azide (B81097) group. The copper(I)-catalyzed reaction forms a stable 1,2,3-triazole ring that serves as the linker between the isatin core and the other bioactive moiety. researchgate.net

Table 3: Strategies for the Synthesis of this compound-Based Hybrids

| Isatin Derivative | Second Pharmacophore | Linker Type | Reaction | Resulting Hybrid Structure |

|---|---|---|---|---|

| This compound | Hydrazide-containing molecule (R-CO-NHNH₂) | Hydrazone (-C=N-NH-) | Condensation | Isatin-Hydrazone Hybrid |

| N-propargyl-7-bromo-6-fluoroisatin | Azide-containing molecule (R-N₃) | 1,2,3-Triazole | Huisgen Cycloaddition (Click Chemistry) | Isatin-Triazole Hybrid |

Biological and Pharmacological Investigations of 7 Bromo 6 Fluoroisatin Pre Clinical Focus

In Vitro Screening for Biological Activities

Comprehensive searches of scientific literature and databases did not yield specific in vitro screening data for 7-Bromo-6-fluoroisatin. The following subsections detail the absence of findings in the requested areas of investigation.

Antimicrobial Efficacy

No specific studies detailing the antimicrobial efficacy of this compound were identified in the public domain.

Antibacterial Activity (Gram-positive and Gram-negative strains)

There is no available scientific literature detailing the in vitro antibacterial activity of this compound against specific Gram-positive and Gram-negative bacterial strains. Consequently, no data tables on its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy can be provided.

Antifungal Activity

Specific research on the in vitro antifungal properties of this compound has not been reported in the available scientific literature. Therefore, no data regarding its efficacy against fungal pathogens can be presented.

Antiviral Activity

There are no published studies on the in vitro antiviral activity of this compound. As such, its potential efficacy against various viral strains remains uninvestigated.

Antiproliferative Activity against Cancer Cell Lines

No specific studies investigating the antiproliferative effects of this compound on a panel of cancer cell lines were found in the reviewed scientific literature.

Cytotoxicity Evaluation in Human Breast Adenocarcinoma (MCF7)

A targeted search for the cytotoxic evaluation of this compound specifically against the human breast adenocarcinoma cell line, MCF7, did not yield any published research data. Therefore, information regarding its potential anticancer effects on this cell line, including IC50 values, is not available.

Preclinical Research Data for this compound Remains Undisclosed in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly available literature, no specific preclinical data was found for the chemical compound this compound corresponding to the requested biological and pharmacological investigations. The stringent focus on this particular molecule reveals a significant gap in the published research concerning its activity against various cancer cell lines, its anti-inflammatory potential, and its specific enzyme inhibition profile.

Detailed searches for the cytotoxic or anti-proliferative effects of this compound against human colon adenocarcinoma cell lines HCT-116 and HT29 did not yield any specific studies or data. Similarly, information regarding its efficacy in other cancer cell lines such as the ovarian cancer cell line A2780, the liver cancer cell line HepG2, or the prostate cancer cell line DU145 is absent from the reviewed literature.

Furthermore, investigations into the potential anti-inflammatory properties of this compound have not been reported in the accessible scientific domain.

In the area of enzyme inhibition, which is a common focus for isatin (B1672199) derivatives, there is no available research detailing the activity of this compound against several key therapeutic targets. Specifically, no studies were found that evaluated its inhibitory potential against:

Cyclin-Dependent Kinase 2 (CDK2)

Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B)

Other significant enzyme targets including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Phosphoinositide 3-kinase (PI3K), MAP/microtubule affinity-regulating kinase 4 (MARK4), or Tyrosinase.

While the broader class of isatin and its derivatives are known subjects of extensive biological and pharmacological research, the specific halogen substitution pattern of 7-bromo-6-fluoro-isatin appears to be an under-investigated area in preclinical studies. Consequently, the creation of a detailed, data-driven article as per the requested outline is not possible at this time due to the absence of foundational research on this specific compound.

Antiglycation and Antioxidant Activities

No specific studies detailing the in vitro or in vivo antiglycation or antioxidant activities of this compound were found. Research in this area would typically involve assays to determine the compound's ability to inhibit the formation of advanced glycation end products (AGEs) and to scavenge free radicals.

In Vivo Efficacy Studies in Pre-clinical Animal Models

Information regarding the in vivo efficacy of this compound in any preclinical animal models is not currently available in the reviewed literature. Such studies are crucial for determining the therapeutic potential of a compound in a living organism.

Assessment of Anti-tumor Effects in Rodent Models (e.g., Colorectal Cancer)

There are no specific published studies assessing the anti-tumor effects of this compound in rodent models of colorectal cancer or any other type of cancer. While related compounds, such as 6-Bromoisatin, have been investigated for their potential to inhibit colon cancer cell proliferation and induce apoptosis in rodent models, similar data for the 7-Bromo-6-fluoro- substituted variant is absent. nih.govresearchgate.net

Pharmacodynamic Endpoints and Biochemical Marker Analysis

No data is available on the pharmacodynamic endpoints or analysis of biochemical markers following the administration of this compound in preclinical models. This type of investigation would focus on understanding the compound's effects on the body over time and identifying biological indicators of its activity.

Mechanisms of Action Elucidation (Molecular and Cellular Level)

The molecular and cellular mechanisms of action for this compound have not been elucidated in the available scientific literature. Isatin and its derivatives are known to interact with a wide range of biological targets, but specific research into this particular compound is lacking. researchgate.net

Target Identification and Validation

There are no published reports on the identification or validation of specific molecular targets for this compound. This foundational step in drug discovery involves identifying the specific proteins, enzymes, or other biomolecules with which the compound interacts to produce a therapeutic effect. nuvisan.com

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Specific details on how this compound modulates cellular pathways, such as apoptosis induction or cell cycle arrest, are not available. nih.govfrontiersin.orgmdpi.comnih.gov Studies on other isatin derivatives have shown activity in these areas, but this cannot be extrapolated to this compound without direct experimental evidence. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Halogenated Isatins

Impact of Halogen Position (e.g., C6, C7) and Type (Bromo vs. Fluoro) on Biological Activity

The biological activity of halogenated isatins is profoundly influenced by the position and nature of the halogen atom on the aromatic ring. Structure-activity relationship (SAR) studies consistently demonstrate that minor positional changes can lead to significant variations in efficacy and target specificity.

Research has highlighted that substitutions at the C5, C6, and C7 positions of the isatin (B1672199) benzene (B151609) ring are particularly promising for modulating biological properties. nih.gov For instance, the insertion of a halogen at the C7 position has been identified as a crucial structural requirement for achieving favorable antibacterial activity. nih.gov In contrast, halogenation at the C5 position, often in conjunction with a substituent at the N1 position, has been shown to influence the antitubercular activity of isatin derivatives. nih.gov

The type of halogen—whether bromo or fluoro—also imparts distinct characteristics to the molecule. The introduction of any halogen generally increases lipophilicity, which can lead to greater permeability across lipid membranes. jetir.org However, bromine and fluorine differ significantly in their properties. Bromine, being larger and more lipophilic, can enhance interactions with hydrophobic pockets in biological targets. vulcanchem.com Fluorine, with its high electronegativity, can increase metabolic stability and the potential for hydrogen bonding. jetir.orgvulcanchem.com These differences in electronegativity, size, and lipophilicity allow for the strategic design of isatin derivatives with tailored biological activities. jetir.org

The following table summarizes findings on the impact of halogen position on the biological activity of isatin derivatives.

Table 1: Influence of Halogen Position on Biological Activity of Isatin Derivatives

| Position on Isatin Ring | Associated Biological Activity |

|---|---|

| C5 | Antitubercular Activity nih.gov |

| C7 | Antibacterial Activity nih.gov |

| C5, C6, or C7 | Generally encouraging for activity modulation nih.gov |

Role of the Isatin Core and Substituents at N1 and C3 in Pharmacophore Design

The isatin core is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile starting point for the generation of diverse libraries of bioactive compounds. uevora.pt Its inherent structural features, including a fused aromatic ring and a reactive ketone group, make it an ideal framework for pharmacophore design. The biological profile of the isatin scaffold can be extensively modified through substitutions at the N1 and C3 positions. nih.gov

Substituents at C3: The carbonyl group at the C3 position is highly reactive and provides a key site for chemical modification. mdpi.com This reactivity allows for the synthesis of a wide array of derivatives, including hydrazones, spiro-oxindoles, and Schiff bases, each with unique biological profiles. mdpi.commdpi.com For example, SAR studies on certain isatin derivatives revealed that modifications at the C3 position, such as the inclusion of a specific thiosemicarbazone moiety, greatly boosted antimycobacterial properties. nih.gov This highlights the C3 position as a critical node for interacting with biological targets and defining the compound's mechanism of action. nih.gov

The combination of the core scaffold with various substituents at these key positions has led to the design of hybrid molecules, such as isatin-benzothiazole analogs, to develop new classes of therapeutic agents. nih.gov

The table below outlines the roles of different substitution points on the isatin scaffold in pharmacophore design.

Correlation between Electronic Effects of Halogenation and Biological Responses

The electronic properties of halogen substituents are a determining factor in the biological responses of halogenated isatins. Halogens exert both an inductive effect (electron-withdrawing) and a resonance effect, which together alter the electron distribution within the isatin ring system. jetir.org These electronic modifications can significantly influence the molecule's stability, reactivity, and ability to interact with biological macromolecules. jetir.org

Theoretical studies have confirmed that specific halogen substitutions have a profound impact on the electronic structure of isatin derivatives. jetir.org The high electronegativity of halogens like fluorine can enhance metabolic stability and the binding affinity of the compound to its target, often through the formation of stronger intermolecular interactions. jetir.org Furthermore, halogenation affects the redox behavior of the isatin molecule. Electrochemical studies of isatins with a single halogen at the C5 or C7 position show an irreversible, pH-dependent oxidation process, indicating that the electronic nature of the ring has been altered. researchgate.net

This modification of electronic properties is directly linked to biological function. By altering the electron density at various points on the isatin scaffold, halogenation can fine-tune the molecule's ability to participate in the specific binding events required for its therapeutic effect. The introduction of halogens also increases the lipophilicity of the molecule, which enhances its ability to permeate lipid membranes and reach its site of action. jetir.org

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical aspects of the structure-activity relationship of halogenated isatins. The specific shape of a molecule dictates how it fits into the binding site of a biological target, such as an enzyme or receptor.

Conformational analysis of halogenated isatins through theoretical calculations has shown that the keto conformer is the most stable form. jetir.org This suggests that at room temperature, the molecule predominantly exists in this specific shape, which is relevant for its interaction with biological systems.

Furthermore, reactions involving the isatin core can be highly sensitive to stereochemical factors. For example, the allylation of the C3 carbonyl group in substituted isatins can result in different stereoisomers (e.g., syn and anti diastereomers). nih.gov The stereochemical outcome of such reactions can be dependent on the substitution pattern on the isatin ring. The absolute and relative configurations of these resulting molecules are often determined using techniques like X-ray analysis and NMR spectroscopy. nih.gov These stereochemical details are crucial, as different stereoisomers of the same compound can exhibit vastly different biological activities. Therefore, a thorough understanding of the stereochemistry and conformational preferences of molecules like 7-Bromo-6-fluoroisatin is essential for designing potent and selective therapeutic agents. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as 7-Bromo-6-fluoroisatin, might interact with the active site of a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively documented in the available literature, the broader class of isatin (B1672199) derivatives has been widely investigated using this approach against various therapeutic targets. For instance, halogenated isatin derivatives have been docked into the active sites of targets like SARS-CoV 3CLpro, a key enzyme in viral replication, and other protein kinases implicated in cancer. nih.gov These studies often reveal that the isatin core forms critical hydrogen bonds with amino acid residues, while the halogen substituents at positions like 6 and 7 can form additional halogen bonds or hydrophobic interactions, enhancing binding affinity and selectivity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and inherent reactivity of a molecule. For this compound, these calculations can elucidate its stability, electronic transitions, and the nature of its chemical bonds. A comparative analysis with its monosubstituted precursors, 7-fluoroisatin (B1296980) and 7-bromoisatin (B152703), for which DFT studies have been performed, offers a valuable framework for understanding its characteristics. researchgate.netdntb.gov.ua

HOMO-LUMO Energy Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

In computational studies on related molecules like 7-fluoroisatin and 7-bromoisatin, DFT calculations at the B3LYP level have been used to determine these energies. researchgate.net The analysis reveals that intramolecular charge transfer occurs from the electron-donating groups to the electron-accepting parts of the molecule. For this compound, it is expected that the HOMO would be localized primarily on the benzene (B151609) ring, including the bromine atom, while the LUMO would be concentrated on the electron-deficient pyrrole-2,3-dione ring. The presence of two electron-withdrawing halogens would likely lower the energies of both FMOs and influence the energy gap, thereby modulating the molecule's reactivity and spectral properties.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Energies (Note: The following table is illustrative, based on general principles and data from related compounds, as specific experimental or calculated values for this compound were not available in the searched literature.)

| Property | Predicted Value (eV) | Significance |

| EHOMO | ~ -7.0 to -6.5 | Electron-donating capacity |

| ELUMO | ~ -2.5 to -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.5 to 4.0 | Chemical reactivity and kinetic stability semanticscholar.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule. faccts.de It provides a detailed picture of charge transfer (hyperconjugation) between filled (donor) and unfilled (acceptor) orbitals and the stabilization energy E(2) associated with these interactions. A higher E(2) value indicates a more intense interaction.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP surface maps color-coded regions of varying potential: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack), and green represents neutral potential.

For this compound, the ESP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atoms at positions 2 and 3, making them the primary sites for electrophilic interactions. The region around the N-H proton would exhibit a highly positive potential (blue), indicating its susceptibility to deprotonation or hydrogen bonding. The halogen atoms would also influence the potential distribution on the aromatic ring, creating a complex electrostatic landscape that guides intermolecular interactions.

Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Based on the HOMO and LUMO energies derived from quantum calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for the principles of chemical hardness and softness. researchgate.net

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Molecules with a large energy gap are considered hard, and those with a small gap are soft.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the energy lowering of a system when it accepts electrons from the environment.

For this compound, the presence of two electronegative halogens would likely result in a relatively high electronegativity and electrophilicity index, suggesting it would act as a good electron acceptor in chemical reactions. The calculated hardness would provide further insight into its stability and reactivity profile. researchgate.net

Table 2: Conceptual Global Reactivity Descriptors (Note: This table is illustrative, based on the conceptual FMO energies in Table 1.)

| Descriptor | Formula | Predicted Value (eV) | Chemical Implication |

| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 - 2.0 | High stability, low reactivity |

| Softness (S) | 1 / (2η) | ~ 0.22 - 0.25 | Reciprocal of hardness |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | ~ 4.75 - 4.25 | High electron-attracting capability |

| Electrophilicity (ω) | μ2 / (2η) (where μ ≈ -χ) | ~ 5.0 - 4.5 | Strong electrophilic character |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Isatins

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated isatins, QSAR models are developed to predict their activity (e.g., as anticancer or antiviral agents) based on calculated molecular descriptors.

In QSAR studies of isatin derivatives, halogenation has been identified as a key structural feature influencing biological activity. researchgate.net Descriptors such as the count of halogen atoms, lipophilicity (logP), and electronic parameters are often found to be significant in the resulting models. The introduction of fluorine and bromine in this compound would contribute to several descriptors:

Topological and Steric Descriptors: The presence and position of the halogens affect the molecule's size, shape, and surface area.

Electronic Descriptors: The high electronegativity of fluorine and the polarizability of bromine would significantly impact descriptors like dipole moment and partial atomic charges.

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

A QSAR model developed for a series of compounds including this compound would likely use such descriptors to build a regression equation correlating the structural features with a specific biological endpoint. The predictive power of such models helps in the rational design of new, more potent halogenated isatin analogues. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can elucidate the stability and dynamics of a ligand, such as this compound, when bound to a biological target, typically a protein. This information is critical for understanding the mechanism of action and for optimizing the ligand's binding affinity and specificity.

While specific MD simulation studies on this compound are not available, the general methodology would involve:

System Setup: Building a computational model of the this compound molecule docked into the active site of a target protein. This complex would then be solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the conformational changes and interactions between the ligand and the protein.

Analysis: Analyzing the simulation trajectory to calculate various parameters, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

Such studies on other isatin derivatives have been instrumental in identifying key interactions that govern their biological activity. For this compound, MD simulations could reveal how the bromo and fluoro substituents at the 7 and 6 positions, respectively, influence its binding mode and residence time within a target's active site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Likeness

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule and to identify potential liabilities that could lead to failure in later clinical stages.

For this compound, a typical in silico ADME assessment would involve the calculation of various molecular descriptors and the use of predictive models. While specific data for this compound is not published, the following parameters are commonly evaluated for isatin derivatives:

| Property Category | ADME Parameter | Predicted Value for a Typical Isatin Derivative | Importance in Drug Discovery |

| Absorption | Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | An indicator of intestinal epithelial cell layer penetration. | |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts if the compound is likely to be pumped out of cells, affecting its bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable | Determines if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Variable (isoform-dependent) | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Low to Moderate | Indicates the rate at which the drug is removed from the body. |

| Toxicity | hERG Inhibition | Low Risk | Assesses the risk of cardiac toxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicts the potential to cause genetic mutations. |

Note: The values in this table are representative of typical isatin derivatives and are not specific to this compound due to a lack of available data.

The predictions for this compound would be heavily influenced by its specific halogenation pattern. For instance, the fluorine atom could enhance metabolic stability and membrane permeability, while the bromine atom might increase lipophilicity. Computational tools like SwissADME, QikProp, and various machine learning models are commonly used to generate these predictions. The collective analysis of these parameters helps in prioritizing compounds with favorable pharmacokinetic profiles for further experimental validation.

Spectroscopic and Analytical Characterization Methodologies for 7 Bromo 6 Fluoroisatin

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 7-bromo-6-fluoroisatin, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its chemical structure.

¹H NMR: Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum would be of particular interest. The protons on the aromatic ring would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The N-H proton of the isatin (B1672199) core would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: Carbon-13 NMR spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbons (C2 and C3) would be the most downfield, typically in the range of 160-190 ppm. The aromatic carbons would appear in the 110-150 ppm region, with their specific shifts influenced by the attached halogens. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org this compound contains a single fluorine atom, which would result in a singlet in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are present for coupling. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. wikipedia.org

Illustrative NMR Data for Related Isatin Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 6.8 - 7.8 |

| N-H | 10.0 - 12.0 (broad) | |

| ¹³C | C=O (Ketone) | ~184 |

| C=O (Amide) | ~159 | |

| Aromatic C-F | 155 - 165 (¹JCF ≈ 240-260 Hz) | |

| Aromatic C-Br | 110 - 120 | |

| Aromatic C-H | 110 - 140 | |

| Aromatic C (quaternary) | 120 - 150 | |

| ¹⁹F | Aromatic C-F | -110 to -130 (relative to CFCl₃) |

This table provides generalized data for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₃BrFNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The calculated exact mass of 6-bromo-7-fluoroisatin is 242.9331 g/mol . chemsrc.com

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the loss of small molecules such as CO, and cleavage of the C-Br and C-F bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the following functional groups:

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

C=O stretches: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

C=C aromatic stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

C-Br stretch: An absorption band in the lower frequency region, typically between 500-700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. A comparative vibrational analysis of 7-fluoroisatin (B1296980) and 7-bromoisatin (B152703) has been reported, which can serve as a basis for interpreting the spectrum of this compound. dntb.gov.ua

Illustrative Vibrational Frequencies for Related Isatin Derivatives

| Vibrational Mode | 7-Fluoroisatin (cm⁻¹) | 7-Bromoisatin (cm⁻¹) |

| N-H Stretch | ~3250 | ~3245 |

| C=O Stretch (Amide) | ~1740 | ~1735 |

| C=O Stretch (Ketone) | ~1720 | ~1715 |

| C-F Stretch | ~1250 | - |

| C-Br Stretch | - | ~650 |

This data is based on published studies of related compounds and is for illustrative purposes. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any impurities. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The purity of a sample of this compound would be assessed by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound absorbs strongly. A pure sample would ideally show a single sharp peak. The presence of other peaks would indicate the presence of impurities. The retention time of the main peak would be a characteristic of the compound under the specific HPLC conditions. This technique is also essential for monitoring the progress of chemical reactions during the synthesis of the compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While the crystal structure of this compound has not been reported, the crystal structures of several polymorphs of 7-fluoroisatin have been determined. researchgate.net These studies reveal that the molecules form dimers through N-H···O hydrogen bonds, and these dimers are further connected into sheets or other supramolecular architectures. researchgate.net Similar interactions would be expected to play a significant role in the crystal packing of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₈H₃BrFNO₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental determination of the elemental composition of a synthesized sample and comparison with the theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of 6-Bromo-7-fluoroisatin (C₈H₃BrFNO₂) chemsrc.com

| Element | Percentage (%) |

| Carbon (C) | 39.38 |

| Hydrogen (H) | 1.24 |

| Bromine (Br) | 32.75 |

| Fluorine (F) | 7.79 |

| Nitrogen (N) | 5.74 |

| Oxygen (O) | 13.11 |

Calculated based on the molecular formula of the isomer 6-bromo-7-fluoroisatin.

A satisfactory elemental analysis result, where the experimental percentages are within ±0.4% of the theoretical values, is a standard requirement for the characterization of a new compound.

Future Perspectives and Emerging Research Directions for 7 Bromo 6 Fluoroisatin

Design and Synthesis of Novel 7-Bromo-6-fluoroisatin Analogues with Enhanced Bioactivity

The future design of novel analogues based on the this compound core will focus on strategic modifications to enhance potency and selectivity for specific biological targets. The isatin (B1672199) nucleus allows for facile functionalization at the N1, C3, and C5 positions, providing a rich chemical space for derivatization. wright.eduresearchgate.net Research has shown that substitutions with electron-withdrawing groups, such as halogens, often enhance the bioactivity of isatin derivatives. nih.gov

Future synthetic efforts will likely involve:

N-Functionalization : Alkylation, arylation, or acylation at the N1-position can modulate the compound's lipophilicity and pharmacokinetic properties. researchgate.net

C3-Spirocyclization : The carbonyl group at the C3 position is a key site for reactions, including the formation of spiro-fused heterocyclic systems. uevora.pt Multicomponent reactions (MCRs) are particularly effective for creating complex and diverse spirooxindole libraries from isatin precursors. uevora.pt

Hybridization : Conjugating the this compound scaffold with other known pharmacophores is a promising strategy. rsc.org For instance, creating hybrids with moieties like thiazolidinone or benzenesulfonamide (B165840) could lead to compounds with novel or synergistic activities. nih.govresearchgate.net

The goal is to create libraries of analogues that can be screened to establish robust Structure-Activity Relationships (SAR), guiding the rational design of next-generation therapeutic candidates.

Table 1: Potential Modifications on the Isatin Scaffold for Enhanced Bioactivity

| Modification Site | Type of Reaction | Potential Effect on Bioactivity |

|---|---|---|

| N1-position | Alkylation, Acylation | Modulates lipophilicity and cell permeability. researchgate.net |

| C3-carbonyl | Condensation, Spirocyclization | Creates diverse heterocyclic structures with a wide range of biological activities, such as anticancer effects. uevora.pt |

| C5-position | Electrophilic Aromatic Substitution | Introduction of various functional groups to fine-tune electronic properties and target interactions. wright.edu |

Exploration of New Pharmacological Targets and Disease Areas

The isatin scaffold is known to interact with a diverse range of biological targets, making it a valuable template for drug discovery across multiple therapeutic areas. researchgate.netrsc.org While isatin derivatives have been extensively studied for their anticancer properties by targeting cellular processes like cell cycle progression and angiogenesis, future research on this compound analogues should expand this scope. rsc.org

Emerging areas for investigation include:

Neurodegenerative Diseases : Isatin derivatives have shown potential as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and caspases, which are involved in apoptosis or programmed cell death. researchgate.netwright.edu The unique electronic profile of this compound may offer novel interactions with these targets, relevant for conditions like Parkinson's or Alzheimer's disease.

Infectious Diseases : The isatin core is present in compounds with antibacterial, antifungal, and antiviral activity. nih.gov New analogues of this compound could be screened against drug-resistant microbial strains or viral enzymes, such as proteases, which are crucial for viral replication. nih.gov

Enzyme Inhibition : Isatins are known to inhibit various enzymes, including carbonic anhydrases (implicated in cancer) and α-glucosidase (a target for diabetes). nih.govresearchgate.net The bromo- and fluoro-substituents could be key to developing highly potent and selective inhibitors of these or other clinically relevant enzymes.

Table 2: Known and Potential Pharmacological Targets for Isatin-Based Compounds

| Target Class | Specific Example | Associated Disease Area | Reference |

|---|---|---|---|

| Kinases | Receptor Tyrosine Kinases (e.g., EGFR) | Cancer | rsc.orgnih.gov |

| Proteases | Caspases, Viral 3CL Protease | Neurodegeneration, Cancer, Viral Infections | wright.edunih.gov |

| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | researchgate.net |

| Lyases | Carbonic Anhydrase IX and XII | Cancer | nih.gov |

Development of Advanced and Sustainable Synthetic Strategies

The advancement of synthetic chemistry offers opportunities to produce this compound and its derivatives more efficiently and sustainably. Traditional methods for isatin synthesis can involve harsh conditions or the use of toxic reagents. researchgate.net Future research will focus on adopting green chemistry principles. researchgate.netijcrt.org

Key sustainable strategies include:

Multicomponent Reactions (MCRs) : MCRs allow the synthesis of complex molecules in a single step from three or more reactants, increasing atom economy and reducing waste. uevora.pt This is particularly useful for generating libraries of diverse isatin derivatives.

Green Solvents and Catalysts : Replacing traditional organic solvents with water or other environmentally benign media is a key goal. researchgate.netresearchgate.net The use of reusable, heterogeneous catalysts, such as modified clays, can also simplify purification and minimize chemical waste. researchgate.net

Energy-Efficient Methods : Techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Novel Oxidation Techniques : Developing metal-free and ecologically sound methods for the oxidation of indole (B1671886) precursors to form the isatin core is an active area of research. ijcrt.org

Adopting these strategies will not only make the synthesis of this compound derivatives more environmentally friendly but also more cost-effective for large-scale production. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of novel drug candidates can be greatly accelerated by combining combinatorial chemistry with high-throughput screening (HTS). rsc.org The this compound scaffold is an ideal starting point for a combinatorial approach due to the multiple points available for chemical diversification. wright.edu

The workflow would involve:

Library Design : A virtual library of this compound analogues would be designed, varying substituents at the N1, C3, and other available positions.

Combinatorial Synthesis : Using techniques like MCRs and parallel synthesis, a physical library of these designed compounds would be created. uevora.ptresearchgate.net This modular approach allows for the rapid generation of hundreds or thousands of distinct molecules. researchgate.net

High-Throughput Screening (HTS) : The synthesized library would be screened against a panel of biological targets using automated, miniaturized assays. rsc.org Modern HTS assays, such as fluorescence-based cellular assays, can rapidly identify "hit" compounds that exhibit desired activity. nih.gov

Hit-to-Lead Optimization : The most promising hits from the HTS campaign would be resynthesized and further studied to confirm their activity and establish initial SAR, guiding the development of lead compounds.

This integrated approach streamlines the early stages of drug discovery, enabling the efficient exploration of the vast chemical space around the this compound core to identify compounds with high therapeutic potential. researchgate.netresearchgate.net

Investigation of Multi-target Directed Ligands Based on the Isatin Scaffold

Complex, multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govresearchgate.net The development of Multi-Target-Directed Ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets—is a promising modern therapeutic strategy. nih.govresearchgate.netnih.gov

The isatin scaffold is exceptionally well-suited for the design of MTDLs. researchgate.netnih.gov Its proven ability to interact with a wide range of targets allows it to serve as a core structure onto which other pharmacophores can be attached. nih.gov Future research will likely focus on using this compound as a foundational block for novel MTDLs. For example, a this compound derivative could be designed to simultaneously inhibit a protein kinase and an enzyme involved in neuroinflammation, a strategy potentially beneficial for treating neurodegenerative conditions. researchgate.netscilit.com The design of such hybrid molecules aims to achieve a synergistic therapeutic effect that is superior to that of single-target agents or combination therapies. nih.gov

Q & A

Q. What are the established synthetic routes for 7-Bromo-6-fluoroisatin, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis of this compound typically involves halogenation and fluorination steps. Key considerations include:

- Bromination: Direct bromination of fluoroisatin derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature).

- Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) or halogen-exchange reactions.

- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization: Confirm purity via HPLC (>95%), NMR (¹H/¹³C, ¹⁹F for fluorine), and high-resolution mass spectrometry (HRMS). For crystalline forms, X-ray diffraction is recommended .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorine environment analysis.

- Mass Spectrometry: HRMS to verify molecular weight and isotopic patterns.

- X-ray Crystallography: Essential for resolving crystal structures and identifying polymorphs. For example, a study on 7-fluoroisatin revealed three polymorphs (Forms I–III) with distinct hydrogen-bonding motifs .

- Thermal Analysis: Differential scanning calorimetry (DSC) to study phase transitions and stability.

Advanced Research Questions

Q. How can computational crystal structure prediction (CSP) be reconciled with experimental polymorph screening for this compound?

Methodological Answer: A study on 7-fluoroisatin demonstrated discrepancies between CSP and experimental results:

- Computational Limitations: CSP identified Form I (most stable) but failed to predict Form II, which features an expanded hydrogen-bonding motif (R44(18)).

- Experimental Screening: Manual crystallization in varied solvents (e.g., ethanol, acetone) is critical to detect metastable forms (e.g., Form III).

- Recommendations: Combine CSP with systematic solvent screening and energy calculations for dimeric vs. tetrameric hydrogen-bonding patterns. Always validate computational predictions experimentally .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Replicate Studies: Independently verify activity in multiple cell lines or enzyme assays (e.g., kinase inhibition).

- Analytical Validation: Use orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to confirm target engagement.

- Structural Analog Comparison: Compare activity against analogs (e.g., chlorine vs. bromine substituents) to isolate substituent effects. For example, fluorinated chroman-4-amine derivatives show enhanced receptor specificity compared to chlorinated analogs .

Table 1: Key Differences in Biological Activity of Structural Analogs

| Compound | Substituent Position | Activity Profile |

|---|---|---|

| 7-Bromo-6-fluorochroman-4-amine | Br (C7), F (C6) | High kinase inhibition (IC₅₀ = 50 nM) |

| 6-Bromo-7-chlorochroman-4-amine | Br (C6), Cl (C7) | Moderate antimicrobial activity |

| 7-Fluoro-6-iodochroman-4-amine | F (C7), I (C6) | Enhanced metabolic stability |

Q. What strategies optimize the design of this compound derivatives for targeted enzyme inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., electron-withdrawing groups at C6/C7) to enhance binding.

- Molecular Docking: Use tools like AutoDock to predict interactions with active sites (e.g., ATP-binding pockets in kinases).

- In Vitro Testing: Prioritize derivatives with low nanomolar IC₅₀ values in enzyme assays and validate in cell-based models (e.g., apoptosis assays).

- Metabolic Stability: Introduce fluorine to reduce oxidative metabolism, as seen in fluorinated chroman derivatives .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in polymorph stability data for this compound?

Methodological Answer:

- Thermodynamic vs. Kinetic Stability: Perform slurry experiments to determine the most thermodynamically stable form.

- Environmental Controls: Monitor humidity and temperature during crystallization, as these factors influence polymorph dominance.

- Cross-Validation: Compare DSC data with variable-temperature XRD to confirm phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.